molecular formula C24H27NO3 B11600978 N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide

N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B11600978
M. Wt: 377.5 g/mol
InChI Key: DWUMINVLZVKJTA-UHFFFAOYSA-N
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Description

N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic organic compound characterized by its unique molecular structure, which includes furan, methylphenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves a multi-step process. One common method includes the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) . This method allows for the formation of the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)acetamide: Shares the methoxyphenyl group but lacks the furan and methylphenyl groups.

    3-(Furan-2-yl)propenoic acid derivatives: Contain the furan ring but differ in the substituents attached to the propenoic acid moiety.

Uniqueness

N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to its combination of furan, methylphenyl, and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H27NO3/c1-18-6-10-21(11-7-18)23(24-5-4-16-28-24)14-15-25(19(2)26)17-20-8-12-22(27-3)13-9-20/h4-13,16,23H,14-15,17H2,1-3H3

InChI Key

DWUMINVLZVKJTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CCN(CC2=CC=C(C=C2)OC)C(=O)C)C3=CC=CO3

Origin of Product

United States

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